3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
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Overview
Description
3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone is a complex organic compound that features both indole and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole derivative can be synthesized through electrophilic substitution reactions.
Amination Reaction:
Condensation Reaction: The final step involves the condensation of the indole derivative with the amine to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or aniline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a ligand for certain receptors or enzymes.
Industry
In material science, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethylphenylamino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
- 3-(Methyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
Uniqueness
The presence of both the indole and aniline functional groups in 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone makes it unique compared to other similar compounds. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88701-51-3 |
---|---|
Molecular Formula |
C27H27N3O |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(N-ethyl-4-methylanilino)-1-[4-(1H-indol-3-ylmethylideneamino)phenyl]propan-1-one |
InChI |
InChI=1S/C27H27N3O/c1-3-30(24-14-8-20(2)9-15-24)17-16-27(31)21-10-12-23(13-11-21)28-18-22-19-29-26-7-5-4-6-25(22)26/h4-15,18-19,29H,3,16-17H2,1-2H3 |
InChI Key |
PCSJZFRBDRSSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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